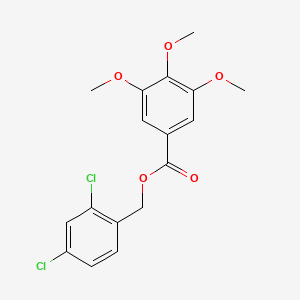
2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2,4-dichlorobenzyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate can be compared with other similar compounds such as:
Methyl 3,4,5-trimethoxybenzoate: This compound shares the trimethoxybenzoate moiety but lacks the dichlorobenzyl group, resulting in different chemical and biological properties.
2,4-Dichlorobenzyl alcohol: This compound contains the dichlorobenzyl group but lacks the trimethoxybenzoate moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in the individual components .
Propriétés
Numéro CAS |
853334-07-3 |
|---|---|
Formule moléculaire |
C17H16Cl2O5 |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H16Cl2O5/c1-21-14-6-11(7-15(22-2)16(14)23-3)17(20)24-9-10-4-5-12(18)8-13(10)19/h4-8H,9H2,1-3H3 |
Clé InChI |
SRYNPWAFDZOVPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


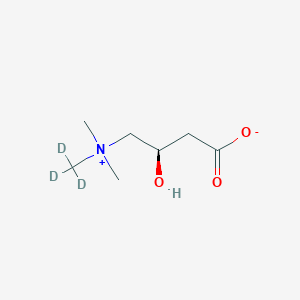
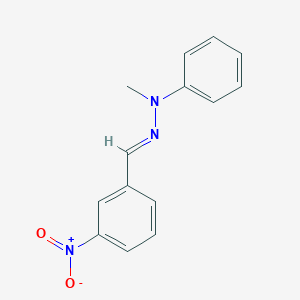
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)
![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
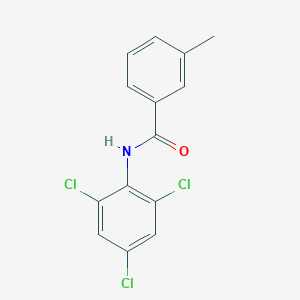
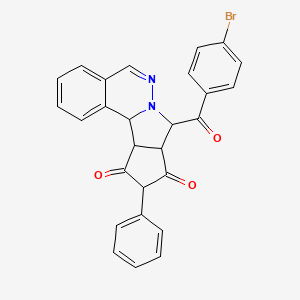
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
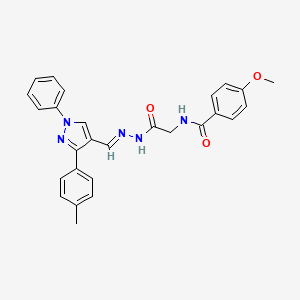
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
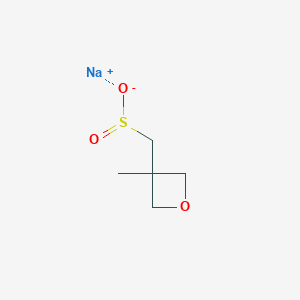


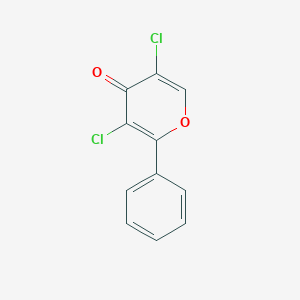
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
